N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
CAS No.:
Cat. No.: VC15127072
Molecular Formula: C21H17FN4O3
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17FN4O3 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C21H17FN4O3/c1-29-17-8-2-14(3-9-17)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-16-6-4-15(22)5-7-16/h2-12H,13H2,1H3,(H,23,27) |
| Standard InChI Key | IVPYKQQPAJCXFF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)F |
Introduction
N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a complex organic compound belonging to the class of pyrazole derivatives. It features a fluorophenyl group, a methoxyphenyl moiety, and a pyrazolo-pyrazine unit, contributing to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible pharmacological properties.
Synthesis and Characterization
The synthesis of N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multi-step organic reactions. These reactions require specific conditions such as temperature control, solvent choice (often polar aprotic solvents like dimethyl sulfoxide), and the use of bases (like potassium carbonate) to facilitate reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) are employed to confirm the structure and purity of the compound.
Synthesis Steps
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Starting Materials: The synthesis begins with appropriate starting materials, often involving aromatic compounds and heterocyclic precursors.
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Coupling Reactions: Various coupling reactions are performed to assemble the pyrazolo-pyrazine core.
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Acetamide Formation: The final step involves the formation of the acetamide group, typically through a reaction with an appropriate amine.
Potential Applications
N-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide has potential applications in medicinal chemistry due to its complex structure and potential interactions with biological targets such as enzymes or receptors. Further experimental studies, including enzyme inhibition assays or receptor binding studies, are needed to quantify its pharmacological properties.
Potential Biological Targets
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Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
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Receptors: It could interact with receptors, modulating biological responses.
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